3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-7-15-17-11(13(18)19)6-10(16-12(9)17)8-4-2-1-3-5-8/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAHBXDHMVWFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-5-phenylpyrazole with a suitable chloropyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. For instance, research has shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced activity against various cancer cell lines. A notable study demonstrated that 3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Inhibitors of Protein Kinases
Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways. The compound has been investigated as a potential inhibitor of specific kinases involved in tumor growth and progression. For example, its structural analogs have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Mechanistic Studies
The compound serves as a valuable tool in mechanistic studies aimed at understanding the biochemical pathways involved in cellular processes. By utilizing this compound in various assays, researchers can elucidate its effects on signal transduction pathways and gene expression profiles .
Target Identification
In drug discovery, identifying the biological targets of compounds is crucial for understanding their mechanism of action. Studies employing affinity-based techniques have utilized this compound to identify novel protein targets that may be implicated in disease processes .
Case Study 1: Anticancer Activity Assessment
A recent study assessed the anticancer properties of this compound against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for standard chemotherapeutics.
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of the compound. It was found to selectively inhibit CDK2 and CDK9 with IC50 values in the low micromolar range, demonstrating its potential as a selective therapeutic agent against cancers driven by aberrant kinase activity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The pyrazolo[1,5-a]pyrimidine scaffold allows diverse substitutions, influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects on Reactivity: The chlorine atom at position 3 in the target compound acts as an electron-withdrawing group, stabilizing the core structure. The phenyl group at position 5 in the target compound facilitates π-π interactions in biological systems, whereas the cyclopropyl group in CAS 1443279-05-7 introduces conformational rigidity .
Functional Group Influence: The carboxylic acid at position 7 in the target compound improves water solubility, a feature absent in CAS 1824286-23-8, which has a methoxy group instead .
Synthetic Accessibility :
Biological Activity
3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (C13H8ClN3O2) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine structure , characterized by a five-membered pyrazole ring fused to a six-membered pyrimidine ring. Its molecular formula is C13H8ClN3O2, with a molar mass of 273.67 g/mol. The presence of the chloro group and the carboxylic acid functional group enhances its chemical reactivity, contributing to its biological activity .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. For example, research indicates that this compound can inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism involves cell cycle arrest and DNA fragmentation, suggesting its potential as an effective anticancer agent.
The following table summarizes some key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.3 - 24 | Inhibits growth; induces apoptosis |
| HCT-116 | 6 - 99 | Significant cytotoxicity |
| HepG-2 | 48 - 90 | Moderate activity |
The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in cell proliferation and survival pathways. Molecular docking studies have shown that the compound binds effectively to targets such as EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Growth Factor Receptor), which are crucial in cancer progression .
Synthesis
Various synthetic routes have been developed for producing this compound, typically involving the reaction of pyrazole derivatives with appropriate electrophiles. The synthesis process is crucial for obtaining derivatives with improved biological profiles.
Case Studies and Research Findings
- In Vitro Studies : A study examining the effects of this compound on MCF-7 cells demonstrated a decrease in the G0/G1 phase population from 57.39% to 49.63%, indicating cell cycle arrest at the G1/S checkpoint . This effect was accompanied by an increase in pre-G1 phase cells from 1.79% to 36.06%, highlighting its pro-apoptotic effects.
- Comparative Analysis : When compared to similar compounds, such as 3-Chloro-5-methylpyrazolo[1,5-a]pyrimidine, the phenyl derivative exhibited enhanced cytotoxicity against various cancer cell lines .
Q & A
Q. Advanced Research Focus
- Stability : Chloro substituents at position 3 enhance planarity and crystallinity, favoring intermolecular hydrogen bonding . However, triazolyl derivatives degrade in protic solvents .
- Reactivity : The trifluoromethyl group (-CF₃) at position 7 increases electrophilicity, facilitating nucleophilic substitution (e.g., amidation) .
Derivatization Tips : - Protection/Deprotection : Use Boc groups to protect carboxylic acid moieties during functionalization .
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki) for aryl group introduction at position 5 .
What crystallographic techniques and software are critical for resolving structural ambiguities in halogenated pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced Research Focus
- Software : SHELX suite (SHELXL/SHELXD) for refinement, particularly for high-Z atoms (e.g., Cl). Adjust thermal parameters (Uiso) and hydrogen bonding constraints to account for heavy-atom effects .
- Data Collection : High-resolution synchrotron data (≤1.0 Å) improves electron density maps for chlorine localization .
Refinement Protocol : - Hydrogen Placement : Riding models for CH/CH₂ groups; isotropic displacement parameters (Uiso = 1.2–1.5 Ueq) .
- Twinned Data : Use SHELXPRO to handle pseudo-merohedral twinning common in halogenated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
